2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,3-benzodioxol-5-yl group, a methoxyphenyl group, a 1,2,4-triazol-3-yl group, and a phenylethanone group. These groups are connected by various bonds including a sulfanyl (thioether) bond .
Molecular Structure Analysis
Again, without specific information, a detailed molecular structure analysis is not possible. The molecule would likely have a complex 3D structure due to the various rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the triazolyl group might be involved in reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound .Scientific Research Applications
Organic Synthesis and Chemical Reactions
The molecule features several structural motifs common in organic synthesis and medicinal chemistry, such as triazoles, benzodioxoles, and sulfanyl groups. Research has demonstrated the utility of similar structures in the synthesis of complex organic compounds and intermediates. For example, triazole derivatives have been explored for their herbicidal activities, highlighting the potential of such structures in developing new agrochemicals (Yan-ping Luo et al., 2008). Similarly, the sulfanyl group's presence indicates potential applications in catalyst-free synthetic processes, as demonstrated by Moreno-Fuquen et al. (2019), who developed a method for the synthesis of benzamide derivatives under microwave-assisted conditions, showcasing the molecule's relevance in facilitating organic reactions (R. Moreno-Fuquen et al., 2019).
Pharmacological Applications
The structural features of the compound suggest potential pharmacological applications, particularly in the design and synthesis of novel therapeutics. Triazole and benzodioxole motifs are prevalent in compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Research by Murugavel et al. (2019) on sulfur heterocyclic thiophene derivatives containing triazole and pyridine moieties, for instance, highlights the compound's potential role in anticancer drug development, given its notable cytotoxicity against various cancer cell lines (S. Murugavel et al., 2019).
Materials Science
The unique combination of functional groups in the molecule may also lend itself to applications in materials science, such as the development of novel photocatalysts, sensors, or organic electronic materials. While direct studies on the molecule were not identified, the research on similar compounds indicates the potential for applications in these areas. For example, the photolytic reactivity of sulfamethoxazole, a compound with a sulfanyl group, underlines the potential for developing new photoreactive materials or chemical sensors (Wei Zhou, D. Moore, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-30-19-9-7-18(8-10-19)28-24(14-31-20-11-12-22-23(13-20)33-16-32-22)26-27-25(28)34-15-21(29)17-5-3-2-4-6-17/h2-13H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXTVXKIEGSPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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